N-{[(4-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Description
N-{[(4-Chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a 4-chlorophenyl carbamoyl urea moiety and a pyrrole substituent at the 3-position of the thiophene ring. This compound is structurally notable for its dual heterocyclic systems (thiophene and pyrrole) and the urea linker, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c17-11-3-5-12(6-4-11)18-16(23)20-19-15(22)14-13(7-10-24-14)21-8-1-2-9-21/h1-10H,(H,19,22)(H2,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRRJCZJDJKXCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C(=O)NNC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl isocyanate with 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-{[(4-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[(4-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Aryl Substituents
The compound shares a thiophene-2-carboxamide core with several derivatives synthesized in . For example:
- N-(4-(3-p-Tolylacryloyl)Phenyl)Thiophene-2-Carboxamide (T-IV-B): Features a p-tolyl acryloyl group instead of the 4-chlorophenyl carbamoyl urea. Yield: 74% .
- However, its lower yield (67%) compared to T-IV-B suggests synthetic challenges with polar substituents .
- Yield: 63% .
Key Insight : The 4-chlorophenyl carbamoyl group in the target compound balances moderate lipophilicity and hydrogen-bonding capacity, which could optimize solubility and target engagement compared to nitro- or hydroxyl-substituted analogs.
Thiophene Carboxamides in Pharmacological Contexts
- 3-(N-Methyl (4-Methylphenyl)Sulfonamido)-N-(2-Trifluoromethylbenzyl)Thiophene-2-Carboxamide : A potent SNAT2 inhibitor () with a sulfonamide group instead of urea. The trifluoromethylbenzyl moiety enhances metabolic stability, but the absence of a pyrrole ring may reduce π-π stacking interactions with aromatic residues in target proteins .
- SAG Derivatives (): Agonists of Smoothened receptors (e.g., SAG1.5) feature benzo[b]thiophene cores with pyridinyl and cyclohexyl substituents. Unlike the target compound, these lack urea linkers but demonstrate that thiophene carboxamides can achieve high potency (nanomolar EC50) in signaling pathways .
- BTK Inhibitors () : GDC-0834 and related compounds incorporate tetrahydrobenzo[b]thiophene scaffolds. The rigidified bicyclic system contrasts with the planar pyrrole-thiophene system of the target compound, suggesting divergent kinase selectivity profiles .
Carbamoyl Urea Derivatives
- N-(4-Chlorophenyl)-4-(Pyrimidin-2-yl)-Piperazine-1-Carboxamide () : Shares the 4-chlorophenyl carbamoyl group but replaces the thiophene-pyrrole system with a pyrimidinyl-piperazine scaffold. This compound’s crystallographic data (R factor = 0.058) confirms planar geometry, which may facilitate DNA intercalation or enzyme binding .
- N-(4-Fluorophenyl)-2-{[3-(1H-Pyrrol-1-yl)-2-Thienyl]Carbonyl}-1-Hydrazinecarboxamide () : A fluorophenyl analog with a hydrazinecarboxamide linker. The fluorine atom’s electronegativity may enhance metabolic stability compared to the chloro-substituted target compound .
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to (KOH/ethanol-mediated condensation), though yields may vary due to steric hindrance from the urea group .
- Biological Potential: Thiophene carboxamides with urea linkers (e.g., analogs) are underrepresented in kinase or transporter studies but show promise due to their dual H-bond donor/acceptor capacity .
- Contradictions : While nitro-substituted analogs (T-IV-H/I) exhibit lower yields, their electron-withdrawing effects could enhance reactivity in electrophilic targeting, contrasting with the chloro-substituted compound’s balanced properties .
Biological Activity
N-{[(4-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
The compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHClNOS
Structural Features
The structure features a thiophene ring, which is known for its diverse biological activities, and a chlorophenyl group that may enhance its pharmacological properties.
Antitumor Activity
Research indicates that compounds containing thiophene moieties exhibit significant antitumor properties. For instance, the presence of the thiazole ring in similar compounds has been correlated with cytotoxic activity against various cancer cell lines. The introduction of electron-withdrawing groups such as chlorine on the phenyl ring has been shown to enhance this activity significantly .
Table 1: Antitumor Activity of Thiophene Derivatives
| Compound | IC50 (µg/mL) | Cell Line Tested |
|---|---|---|
| This compound | TBD | MCF-7 (Breast Cancer) |
| Compound A | 1.61 ± 1.92 | HeLa (Cervical Cancer) |
| Compound B | 1.98 ± 1.22 | A549 (Lung Cancer) |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties, particularly against Gram-positive bacteria. The thiophene structure contributes to these effects by disrupting bacterial cell membranes .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
Study 1: Anticancer Efficacy
In a study focusing on the anticancer efficacy of thiophene derivatives, this compound was evaluated for its effects on MCF-7 cell lines. The results indicated a significant reduction in cell viability at concentrations above 5 µg/mL, suggesting potential for further development as an anticancer agent.
Study 2: Antimicrobial Assessment
A comparative study assessed the antimicrobial activity of various thiophene derivatives, including the compound . It was found to exhibit an MIC (Minimum Inhibitory Concentration) of 31.25 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
